
1-(3-Biphenylyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Biphenylyl)-2-pyrrolidinone is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The pyrrolidinone moiety adds a five-membered lactam ring to the structure, which can influence the compound’s chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Biphenylyl)-2-pyrrolidinone can be synthesized through various methods, including:
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a boronic acid derivative of biphenyl with a halogenated pyrrolidinone under palladium catalysis. The reaction typically requires a base such as potassium carbonate and is conducted in an organic solvent like toluene or ethanol.
Sonogashira Coupling Reaction: This method involves the coupling of a terminal alkyne with a halogenated biphenyl derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an amine solvent like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above-mentioned coupling reactions. The choice of method depends on factors such as cost, yield, and environmental considerations.
化学反応の分析
Types of Reactions
1-(3-Biphenylyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives of the compound can react with nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Aminated or thiolated derivatives.
科学的研究の応用
1-(3-Biphenylyl)-2-pyrrolidinone has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(3-Biphenylyl)-2-pyrrolidinone involves its interaction with specific molecular targets. For example, as a PD-1/PD-L1 inhibitor, the compound can block the interaction between the programmed death-1 receptor (PD-1) and its ligand (PD-L1), thereby enhancing the immune response against cancer cells . This interaction is crucial for the compound’s potential therapeutic effects in cancer immunotherapy.
類似化合物との比較
Similar Compounds
(2-Methyl-3-biphenylyl) methanol: Another biphenyl derivative studied for its PD-L1 inhibitory activity.
Isoxazole-containing biphenyl derivatives: These compounds have been evaluated for their potential as small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint.
Uniqueness
1-(3-Biphenylyl)-2-pyrrolidinone stands out due to its unique combination of a biphenyl structure and a pyrrolidinone moiety, which can influence its chemical reactivity and biological activity. Its potential as a PD-1/PD-L1 inhibitor makes it a promising candidate for further research in cancer immunotherapy.
特性
分子式 |
C16H15NO |
|---|---|
分子量 |
237.30 g/mol |
IUPAC名 |
1-(3-phenylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H15NO/c18-16-10-5-11-17(16)15-9-4-8-14(12-15)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2 |
InChIキー |
WKCAUOFGICVHOL-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



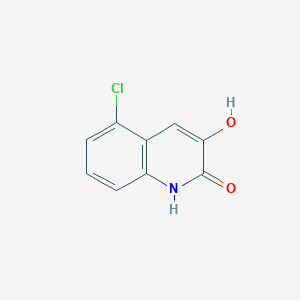
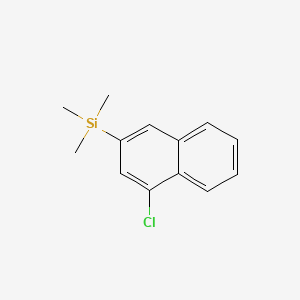

![4-Benzyl-3-[2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B13699768.png)
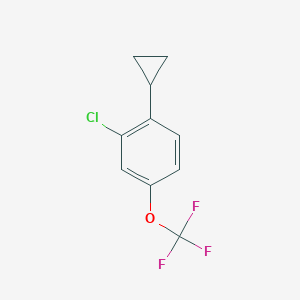

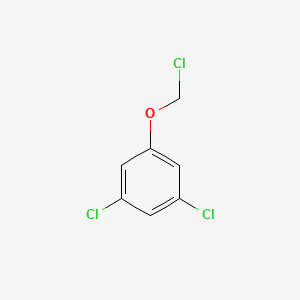
![5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13699789.png)
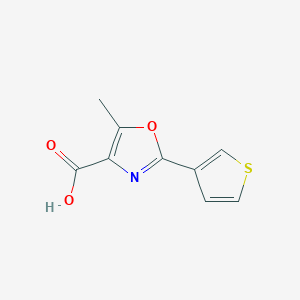

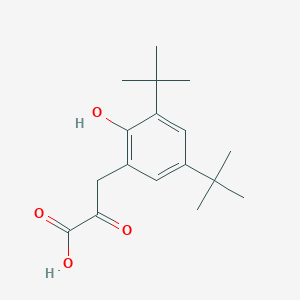
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13699821.png)

